2-(Prop-2-yn-1-yloxy)terephthalic acid
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Overview
Description
2-(Prop-2-yn-1-yloxy)terephthalic acid is an organic compound with the molecular formula C11H8O5. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a prop-2-yn-1-yloxy group. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)terephthalic acid typically involves the reaction of terephthalic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification: Terephthalic acid reacts with propargyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)terephthalic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Biology: The compound is employed in the study of enzyme immobilization within MOFs, which helps in stabilizing enzymes and enhancing their catalytic activity.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where MOFs can be used to encapsulate and release therapeutic agents in a controlled manner.
Industry: It is used in the development of advanced materials with applications in catalysis, gas storage, and separation processes.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yloxy)terephthalic acid primarily involves its role as a ligand in the formation of metal-organic frameworks. The prop-2-yn-1-yloxy group provides a site for coordination with metal ions, leading to the formation of stable, porous structures. These structures can encapsulate various molecules, enhancing their stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme immobilization or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: The parent compound, which lacks the prop-2-yn-1-yloxy group.
2,5-Bis(prop-2-yn-1-yloxy)terephthalic acid: A derivative with two prop-2-yn-1-yloxy groups, offering more coordination sites for metal ions.
2-(Prop-2-yn-1-yloxy)benzoic acid: A similar compound with a single carboxylic acid group.
Uniqueness
2-(Prop-2-yn-1-yloxy)terephthalic acid is unique due to its ability to form stable metal-organic frameworks with diverse applications. The presence of the prop-2-yn-1-yloxy group enhances its reactivity and coordination ability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-prop-2-ynoxyterephthalic acid |
InChI |
InChI=1S/C11H8O5/c1-2-5-16-9-6-7(10(12)13)3-4-8(9)11(14)15/h1,3-4,6H,5H2,(H,12,13)(H,14,15) |
InChI Key |
DPTAKLOJZFUBKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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